molecular formula C10H9N3O B079331 N-phenyl-1H-imidazole-5-carboxamide CAS No. 13189-13-4

N-phenyl-1H-imidazole-5-carboxamide

Cat. No.: B079331
CAS No.: 13189-13-4
M. Wt: 187.2 g/mol
InChI Key: HYPSKNLBXKFNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a carboxanilide group at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxanilide typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable base under controlled conditions to form the imidazole ring. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of imidazole-4-carboxanilide often employs multi-step synthesis involving the use of various catalysts and reagents to optimize yield and purity. Techniques such as palladium-catalyzed C–H arylation and amidation are commonly used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or dimethyl sulfate in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-phenyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-4-carboxanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazole-4-carboxamide: Shares a similar structure but with an amide group instead of a carboxanilide group.

    Imidazole-4-carboxylic acid: Contains a carboxylic acid group at the fourth position instead of a carboxanilide group.

Uniqueness: N-phenyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxanilide group allows for unique interactions with molecular targets, differentiating it from other imidazole derivatives .

Biological Activity

N-phenyl-1H-imidazole-5-carboxamide (CAS Number: 13189-13-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a phenyl group and a carboxamide functional group. Its molecular formula is C11H10N2OC_{11}H_{10}N_{2}O, and it is characterized by its ability to engage in various biochemical interactions due to the presence of the imidazole moiety.

Antiviral Activity

Research indicates that this compound exhibits significant activity against viral infections, particularly as an inhibitor of HIV-1 integrase. This enzyme is essential for the replication of HIV, making it a critical target for antiviral drug development. Inhibition studies have shown that compounds with similar imidazole structures can disrupt the interaction between HIV integrase and cellular cofactors, effectively inhibiting viral replication .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown promising results in suppressing tumor growth in animal models, indicating its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways which leads to cell death in malignant cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

StudyCell LineIC50 (μM)Mechanism
MCF7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Antiproliferative
Various cancer lines< 50Inhibits cell proliferation

These studies indicate that the compound exhibits varying degrees of potency against different cancer types, with notable efficacy in inducing apoptosis.

Animal Models

In vivo studies have further supported the anticancer potential of this compound. Tumor-bearing mice treated with this compound showed significant suppression of tumor growth compared to control groups, suggesting a strong therapeutic effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals how variations in substituents affect potency:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamideContains p-tolyl groupAntiviral activityFocus on HIV integrase inhibition
5-Aminoimidazole-4-carboxamideAmino group at C-5Metabolite roleLess potent against HIV compared to imidazoles
N-(4-methylphenyl)-1H-imidazole-5-carboxamideMethyl substitution on phenylAntiproliferative activityDifferent substitution pattern affects potency

This table highlights how specific structural features correlate with biological activity, emphasizing the importance of SAR studies in drug design.

Properties

IUPAC Name

N-phenyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10(9-6-11-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPSKNLBXKFNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310087
Record name Imidazole-4-carboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13189-13-4
Record name Imidazole-4-carboxanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole-4-carboxanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-1H-imidazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-1H-imidazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-phenyl-1H-imidazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-phenyl-1H-imidazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-phenyl-1H-imidazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-phenyl-1H-imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.